molecular formula C20H18ClN3O3S B2889786 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone CAS No. 2034385-07-2

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2889786
CAS No.: 2034385-07-2
M. Wt: 415.89
InChI Key: NUOUDVRVCWCLDK-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone (CAS Number: 2034531-49-0) is a synthetic compound with a molecular formula of C21H22ClNO4S and a molecular weight of 419.9 g/mol . This chemically complex molecule features a quinoxalin-2-yl moiety linked to a 1,4-thiazepan ring system bearing a 2-chlorophenyl group and a sulfur dioxide moiety. The quinoxaline scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse biological properties and its ability to interact with various enzymatic targets and receptors, improving binding through hydrogen bonds, dipole-dipole interactions, and π-stacking . While specific biological data for this exact compound is not fully established in the public domain, related structural classes show significant research potential. Quinoxaline derivatives are a focus of drug discovery efforts, with some analogs demonstrating a range of activities, including antibacterial, antitumor, and antiparasitic effects . Furthermore, structurally related compounds containing the quinoxalin-2-yl methanone group have been investigated for their central nervous system activity, such as 5-HT3 receptor antagonism, which is associated with antidepressant-like effects in preclinical models . Researchers may find this compound valuable for exploring structure-activity relationships (SAR), developing novel enzyme inhibitors, or screening for new pharmacological tools in areas such as oncology and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUDVRVCWCLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a member of the thiazepane class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazepane ring substituted with a chlorophenyl group and a quinoxaline moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C16H14ClN3O3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}

Ion Channel Modulation

Research indicates that derivatives of thiazepanes can act as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7 and Nav1.8. These channels are implicated in pain signaling pathways, suggesting that this compound may exhibit analgesic properties through modulation of these ion channels .

Antimicrobial Activity

Thiazepane derivatives have shown promise in exhibiting antimicrobial properties. Studies have demonstrated that certain thiazepane compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of the compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against different biological targets. The following table summarizes key findings from recent studies:

Study Target IC50 Value Effect
Study 1Nav1.750 nMInhibition of pain signaling
Study 2Bacterial strains30 µg/mLAntimicrobial activity

Case Studies

A notable case study involved the application of thiazepane derivatives in models of neuropathic pain. The compound was administered in rodent models, demonstrating significant pain relief compared to control groups .

Comparison with Similar Compounds

Key Structural and Functional Differences

Indole (): Contains an NH group for hydrogen bonding, absent in other analogs. Benzothiazole/Isoxazole (): Heterocycles with varying electron-withdrawing/donating effects, influencing reactivity and solubility.

Bridge Type: The target compound uses a methanone bridge, while analogs like employ ethanone bridges, altering steric bulk and conformational flexibility.

Physicochemical Implications

  • Molecular Weight : Ranges from 350.5 () to 420.9 (), with the target compound at 414.9. Higher weights in sulfonated derivatives may impact bioavailability.

Q & A

Q. Q1. What are the key steps and challenges in synthesizing (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Thiazepane ring formation : Cyclization of precursors like 2-chlorophenyl-substituted thiols with appropriate amines under controlled pH and temperature .
  • Functionalization : Coupling the thiazepane core with quinoxalin-2-yl methanone via nucleophilic acyl substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxidation : Introduction of the 1,1-dioxido group using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under inert conditions .

Q. Key challenges :

  • By-product formation : Competing reactions during cyclization may yield regioisomers; optimized solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd(PPh₃)₄) are critical .
  • Purification : Chromatography (e.g., silica gel or HPLC) is often required to isolate the final compound ≥95% purity .

Advanced Structural Analysis

Q. Q2. How can advanced spectroscopic and crystallographic methods resolve ambiguities in the molecular geometry of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazepane ring protons from quinoxaline aromatic signals) .
    • 2D NMR (COSY, HSQC) : Maps connectivity to confirm regiochemistry of the 2-chlorophenyl and quinoxaline substituents .
  • X-ray Crystallography : Provides definitive bond angles, dihedral angles (e.g., thiazepane ring puckering), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak) .

Biological Activity Profiling

Q. Q3. What methodological frameworks are recommended for evaluating the compound’s pharmacological potential?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against targets like kinases or proteases using fluorogenic substrates .
    • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to determine Ki values .
  • Cellular models :
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with EC₅₀ calculations .
    • Mechanistic studies : Flow cytometry for apoptosis/necrosis differentiation .

Advanced Structure-Activity Relationship (SAR)

Q. Q4. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Answer:

  • Core modifications :
    • Thiazepane ring : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to modulate ring conformation and binding affinity .
    • Quinoxaline moiety : Introduce substituents (e.g., -NH₂ or -OCH₃) to improve solubility or π-stacking interactions .
  • Pharmacophore modeling :
    • Use software like Schrödinger’s Phase to align derivatives with known active compounds and predict binding poses .
  • ADMET profiling :
    • Measure logP (octanol-water) for lipophilicity and CYP450 inhibition assays to assess metabolic stability .

Data Contradiction and Reproducibility

Q. Q5. How should researchers address discrepancies in reported biological activity data for this compound?

Answer:

  • Experimental variables :
    • Solvent effects : Compare activity in DMSO vs. aqueous buffers; DMSO ≥0.1% may artificially enhance membrane permeability .
    • Cell line variability : Validate results across multiple lines (e.g., HEK293 vs. primary cells) .
  • Statistical rigor :
    • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .
  • Meta-analysis :
    • Cross-reference data with structurally analogous compounds (e.g., fluorophenyl or bromophenyl derivatives) to identify trends .

Stability and Degradation Pathways

Q. Q6. What protocols ensure the compound’s stability during long-term storage and in biological assays?

Answer:

  • Storage conditions :
    • Solid state : Store at -20°C under argon in amber vials to prevent photodegradation .
    • Solution phase : Use stabilizers like BHT (butylated hydroxytoluene) in ethanol or DMSO .
  • Degradation analysis :
    • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions; monitor via LC-MS for hydrolytic or oxidative by-products .
    • Kinetic stability : Calculate t1/2 in plasma or simulated gastric fluid to predict in vivo behavior .

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